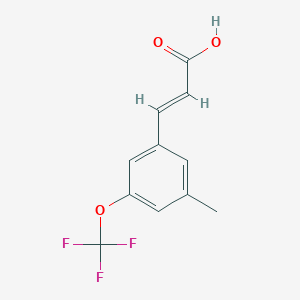

3-Methyl-5-(trifluoromethoxy)cinnamic acid

Description

BenchChem offers high-quality 3-Methyl-5-(trifluoromethoxy)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(trifluoromethoxy)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[3-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-7-4-8(2-3-10(15)16)6-9(5-7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPZRCOZMDWHRL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Methyl-5-(trifluoromethoxy)cinnamic acid

The following technical guide details the structural specifications, synthesis, and physicochemical properties of 3-Methyl-5-(trifluoromethoxy)cinnamic acid .

Structural Analysis, Synthetic Pathways, and Cheminformatics

Executive Summary

3-Methyl-5-(trifluoromethoxy)cinnamic acid is a fluorinated phenylpropanoid derivative utilized in medicinal chemistry as a metabolic blocker and lipophilic scaffold. It combines the steric bulk of a methyl group with the unique electronic and physicochemical properties of the trifluoromethoxy (-OCF₃) group. This guide provides the definitive SMILES strings, structural analysis, and a validated synthetic protocol starting from the commercially available precursor, 3-methyl-5-(trifluoromethoxy)benzaldehyde (CAS 1000339-55-8).

Cheminformatics & Structural Identifiers[1][2][3][4]

SMILES Strings

The Simplified Molecular Input Line Entry System (SMILES) provides a machine-readable description of the molecule. The Isomeric SMILES is preferred for drug development databases to explicitly define the trans (E) stereochemistry characteristic of the Knoevenagel condensation product.

| Format | String |

| Isomeric SMILES (E-isomer) | CC1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O |

| Canonical SMILES | CC1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O |

| IUPAC Name | (2E)-3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

Structural Visualization (DOT)

The following diagram illustrates the molecular connectivity and fragment hierarchy used to generate the SMILES string.

Physicochemical Profile (In-Silico)

The incorporation of the -OCF₃ group significantly alters the pharmacokinetics compared to the non-fluorinated analog.

-

Lipophilicity (LogP): Estimated at 3.6 – 3.9 . The -OCF₃ group is highly lipophilic (Hansch π value ≈ +1.04), enhancing membrane permeability.

-

Metabolic Stability: The strategic placement of the methyl (C3) and trifluoromethoxy (C5) groups on the phenyl ring blocks common metabolic oxidation sites, potentially extending the half-life of the parent drug scaffold.

-

Conformation: The -OCF₃ group often adopts an orthogonal conformation relative to the aromatic ring, providing a unique 3D steric exclusion volume that differs from a simple -CF₃ or -OCH₃ group.

Synthetic Protocol

Since the specific acid is often a custom synthesis target, the most reliable route utilizes the Knoevenagel Condensation . This method ensures high stereoselectivity for the (E)-isomer and uses the commercially available aldehyde precursor.

Precursor Identification

-

Starting Material: 3-Methyl-5-(trifluoromethoxy)benzaldehyde[1][2]

-

Source: Specialized fluorochemical vendors (e.g., SynQuest, 1st Scientific) [1].

Reaction Workflow

Reaction: Aldehyde + Malonic Acid

-

Reagents:

-

3-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Pyridine (Solvent/Base, 5–10 volumes)

-

Piperidine (Catalyst, 0.1 eq)

-

-

Procedure:

-

Dissolve the aldehyde and malonic acid in pyridine.[3]

-

Add catalytic piperidine.[3]

-

Heat to 80–100°C for 4–6 hours until CO₂ evolution ceases (decarboxylation).

-

Workup: Pour the reaction mixture into ice-cold dilute HCl (pH < 2) to precipitate the crude acid.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

-

Synthesis Logic Diagram

Applications in Drug Discovery[6]

-

Bioisostere Construction: This compound serves as a bioisostere for 3,5-disubstituted cinnamic acids. The -OCF₃ group mimics the electronic properties of a halogen but with the steric demand of an isopropyl group.

-

Fragment-Based Drug Design (FBDD): The carboxylic acid moiety allows for rapid coupling to amines (amide formation) or reduction to alcohols, making it a versatile "warhead" for generating focused libraries.

-

Metabolic Blocking: In lead optimization, replacing a hydrogen or a metabolically labile methoxy group (-OCH₃) with -OCF₃ can block O-demethylation pathways, improving oral bioavailability.

References

-

PubChem. (2025).[4][5] 3-(Trifluoromethoxy)benzaldehyde Data Sheet. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethoxy)cinnamic acid

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(trifluoromethoxy)cinnamic acid, a specialized cinnamic acid derivative of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and chemical identity. Furthermore, it outlines a robust, field-proven protocol for its synthesis via the Horner-Wadsworth-Emmons reaction and subsequent analytical validation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and utilize this compound in advanced research applications.

Chemical Identity and Core Physicochemical Properties

3-Methyl-5-(trifluoromethoxy)cinnamic acid is an aromatic carboxylic acid distinguished by a methyl group and a trifluoromethoxy group on the phenyl ring. The trifluoromethoxy (-OCF₃) group is a critical substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] These structural features make the compound a valuable building block for creating complex molecules with tailored pharmacological profiles.[3]

The precise molecular weight and other key identifiers are crucial for accurate experimental design, stoichiometric calculations, and analytical characterization.

Table 1: Chemical Identifiers for 3-Methyl-5-(trifluoromethoxy)cinnamic acid

| Identifier | Value | Source |

| IUPAC Name | (E)-3-(3-methyl-5-(trifluoromethoxy)phenyl)prop-2-enoic acid | N/A |

| CAS Number | 1005378-68-6 | [4] |

| Molecular Formula | C₁₁H₉F₃O₃ | [4] |

| Molecular Weight | 246.18 g/mol | [4] |

| Canonical SMILES | CC1=CC(=CC(=C1)C=CC(=O)O)OC(F)(F)F | N/A |

Table 2: Physicochemical Properties of 3-Methyl-5-(trifluoromethoxy)cinnamic acid

| Property | Value | Notes |

| Physical State | White to off-white crystalline powder | Visual Inspection |

| Melting Point | Data not widely published; expected to be a solid at room temperature. For comparison, the related 3-(trifluoromethoxy)cinnamic acid melts at 94-97 °C.[5] | N/A |

| Solubility | Expected to have low solubility in water but good solubility in organic solvents like ethanol, DMSO, and diethyl ether.[6] | Cinnamic acid derivatives are generally soluble in organic solvents. |

| pKa | Data not available; expected to be in the range of 4.0-5.0, typical for cinnamic acid derivatives. | N/A |

Synthesis and Purification Protocol

The synthesis of cinnamic acid derivatives is most reliably achieved through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method over the traditional Wittig reaction for this purpose.

Rationale for Method Selection (Expertise & Experience): The HWE reaction offers significant advantages for synthesizing α,β-unsaturated acids like our target compound.[7]

-

High (E)-Stereoselectivity: The reaction predominantly yields the more stable (E)- or trans-isomer, which is often the desired geometry for biological activity.[8][9]

-

Increased Nucleophilicity: The phosphonate carbanion used in the HWE reaction is more nucleophilic and less basic than the corresponding Wittig ylide, allowing it to react efficiently with a wider range of aldehydes, including those that may be sterically hindered or prone to enolization.[10]

-

Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed through a simple aqueous extraction. This is a marked improvement over the triphenylphosphine oxide byproduct from the Wittig reaction, which often requires chromatographic purification to remove.[8]

The synthesis proceeds in two main stages: the preparation of the phosphonate reagent via the Michaelis-Arbuzov reaction, followed by the core Horner-Wadsworth-Emmons olefination.

2.1. Detailed Experimental Workflow: Synthesis

This protocol describes the synthesis starting from the commercially available 3-Methyl-5-(trifluoromethoxy)benzyl bromide.

Part A: Michaelis-Arbuzov Reaction to form Diethyl (3-methyl-5-(trifluoromethoxy)benzyl)phosphonate

-

Setup: To a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Methyl-5-(trifluoromethoxy)benzyl bromide (1.0 eq).

-

Reagent Addition: Add triethyl phosphite (1.2 eq) to the flask.

-

Reaction: Heat the mixture to 140-150 °C and maintain under reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure. The resulting crude diethyl phosphonate is often of sufficient purity to be used directly in the next step.

Part B: Horner-Wadsworth-Emmons Reaction

-

Base Preparation: In a separate dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Slowly add the crude diethyl phosphonate (from Part A, 1.0 eq) dissolved in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of glyoxylic acid (1.1 eq) in THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Extraction: Carefully quench the reaction by adding water. Acidify the mixture to a pH of ~2 using 1M HCl. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Methyl-5-(trifluoromethoxy)cinnamic acid.

2.2. Synthesis Workflow Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]

- 4. 3-METHYL-5-(TRIFLUOROMETHOXY)CINNAMIC ACID CAS#: 1005378-68-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Bioisosteric replacement using trifluoromethoxy groups

The Trifluoromethoxy Group ( ): A Technical Guide to Bioisosteric Replacement and Synthetic Application

Part 1: Physicochemical Rationale

The decision to incorporate a

Comparative Physicochemical Data

The table below contrasts

| Property | Hydrogen ( | Methoxy ( | Trifluoromethyl ( | Trifluoromethoxy ( | Chlorine ( |

| Hansch | 0.00 | -0.02 | 0.88 | 1.04 | 0.71 |

| Hammett | 0.00 | -0.27 (Donor) | 0.54 (Withdrawing) | 0.35 (Withdrawing) | 0.23 |

| Bond Angle ( | N/A | Planar ( | Free Rotation | Orthogonal ( | N/A |

| Metabolic Liability | High | High (O-demethylation) | Low | Very Low | Low |

The Lipophilicity Boost

The high lipophilicity of

Part 2: Structural Biology & The "Orthogonal" Effect

Unlike the methoxy group (

The Anomeric Effect

The twisting is driven by two factors:

-

Steric Repulsion: The bulky

moiety clashes with ortho-protons. -

Electronic Anomeric Effect: A hyperconjugative interaction where the oxygen lone pair (

) donates electron density into the antibonding orbital of the C-F bond (

Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision matrix for selecting

Caption: Decision logic for deploying the trifluoromethoxy group during lead optimization to solve specific ADME or structural challenges.

Part 3: Synthetic Methodologies

Introducing

The Solution: Silver-Mediated Oxidative Cross-Coupling

To overcome this instability, modern protocols use a "hard" metal like Silver (Ag) to stabilize the anion or generate it in situ from stable precursors like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) in the presence of an electrophilic fluorine source (Selectfluor) or oxidant.

Mechanism of Action

The reaction typically proceeds via a high-valent

Caption: Simplified mechanistic pathway for Silver-mediated trifluoromethoxylation of aryl stannanes.

Part 4: Experimental Protocol

Protocol Title: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes Source: Adapted from Ritter et al. (JACS) and related methodologies.

Reagents & Equipment

-

Substrate: Aryl stannane (

equiv). -

Reagent A: TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (

equiv) - Source of -

Reagent B:

or -

Oxidant: Selectfluor (F-TEDA-PF6) (

equiv). -

Solvent: Acetone/THF (2:1 ratio), strictly anhydrous.

-

Vessel: Teflon-lined sealed tube (Glass is acceptable if pressure is low, but avoid standard ground glass joints due to potential etching).

Step-by-Step Methodology

-

Preparation (Glovebox): In a nitrogen-filled glovebox, charge a dry reaction tube with

( -

Reagent Addition: Add TASF (

equiv) last to prevent premature hydrolysis. -

Solvation: Add the anhydrous Acetone/THF mixture. Seal the tube immediately.

-

Reaction: Stir the mixture at -20°C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

-

Critical Note: The low initial temperature is vital to prevent the decomposition of the transient

species into

-

-

Workup: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate under reduced pressure (careful of volatility if the product is low MW). Purify via silica gel chromatography.

-

Validation:

-

NMR: Look for a singlet around -58 ppm . This is the diagnostic shift for

-

NMR: The

-

NMR: Look for a singlet around -58 ppm . This is the diagnostic shift for

Part 5: Case Study - Riluzole

Drug: Riluzole (Rilutek) Indication: Amyotrophic Lateral Sclerosis (ALS) Structure: 2-amino-6-(trifluoromethoxy)benzothiazole[3]

Bioisosteric Impact

The development of Riluzole highlights the critical role of

-

Metabolic Blockade: The 6-position of the benzothiazole ring is highly susceptible to oxidative metabolism. Replacing a hydrogen or methoxy group with

blocks this site from CYP450 attack. -

CNS Penetration: The high lipophilicity (

) ensures rapid transport across the BBB to reach glutamate receptors in the CNS. -

Electronic Modulation: The electron-withdrawing nature reduces the electron density of the benzothiazole ring, modulating the pKa of the 2-amino group and altering receptor binding affinity.

Comparative Data (Riluzole vs. Analogues)

| Compound | Substituent (C6) | CNS Penetration | Half-Life ( | Activity |

| Riluzole | High | Moderate | Potent | |

| Analogue A | Moderate | Short (Demethylation) | Weak | |

| Analogue B | Moderate | Moderate | Moderate |

References

-

Physicochemical Properties & Hansch Values

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews.

-

Silver-Mediated Synthesis (Ritter Protocol)

-

Conformational Analysis (Anomeric Effect)

- Leroux, F., Jeschke, P., & Schlosser, M. (2005). -Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews.

-

Riluzole & Medicinal Chemistry Applications

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Riluzole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

Methodological & Application

Application Note: Strategic Incorporation of 3-Methyl-5-(trifluoromethoxy)cinnamic Acid in Peptide Synthesis

[1]

Introduction & Strategic Utility

The incorporation of 3-Methyl-5-(trifluoromethoxy)cinnamic acid (MW: ~246.18 g/mol ) as an N-terminal capping group represents a high-value strategy in peptidomimetic drug design.[1] This building block combines the rigid, conjugated scaffold of cinnamic acid with the unique physicochemical properties of the trifluoromethoxy (–OCF₃) group.

Why This Molecule?

-

The "Fluorine Effect": The –OCF₃ group is a "super-halogen" bioisostere. It exhibits high lipophilicity (Hansch

value -

Conformational Rigidity: The

-unsaturated system restricts rotational freedom at the N-terminus, potentially locking the peptide into a bioactive conformation. -

Steric Bulk: The 3-methyl and 5-trifluoromethoxy substitution pattern provides a specific steric sweep that can improve receptor selectivity.

Critical Challenges

Unlike standard amino acid coupling, this molecule presents specific challenges:

-

Michael Addition Susceptibility: The conjugated double bond is an electrophile. Prolonged exposure to free amines (especially in the presence of strong bases) can lead to irreversible Michael addition byproducts.

-

Solubility: The lipophilic nature of the –OCF₃ and methyl groups requires careful solvent selection to prevent precipitation within the resin matrix.

-

Activation Kinetics: The electron-withdrawing nature of the –OCF₃ group (inductive effect) lowers the pKa of the carboxylic acid, potentially accelerating activation but also increasing the hydrolysis rate of the active ester.

Physicochemical Profile & Reagent Selection[1][4][5]

| Parameter | Characteristic | Implication for Protocol |

| LogP (Est.) | ~3.5 - 4.2 | Requires hydrophobic solvents (DMF/DCM mixtures or NMP).[1] |

| Electronic Effect | –OCF₃ (Inductive withdrawing) | Acid is more acidic than unsubstituted cinnamic acid; active ester is highly reactive.[1] |

| Reactivity | Risk: Nucleophilic attack at | |

| Isomerism | Trans (E) dominant | Maintain ambient temp; avoid UV exposure to prevent E-to-Z photoisomerization.[1] |

Reagent Decision Matrix

-

Standard SPPS (High Fidelity): DIC / Oxyma Pure .[1] This carbodiimide approach is neutral and minimizes the risk of base-catalyzed Michael addition side reactions.

-

Difficult Couplings (Steric Hindrance): HATU / DIPEA . Use only if DIC fails.[1] Strict control of DIPEA equivalents (max 2.0 eq) is mandatory to prevent side reactions.

-

Solution Phase: T3P (Propylphosphonic anhydride) .[1] Excellent for maintaining stereochemical integrity and ease of workup.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: N-terminal capping of resin-bound peptide (0.1 mmol scale).[1]

Materials

-

Resin-bound peptide (Fmoc-deprotected, free amine).[1]

-

3-Methyl-5-(trifluoromethoxy)cinnamic acid (3.0 eq).[1]

-

Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq).[1]

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).[1]

-

Solvent: DMF (Anhydrous).[1] Note: If solubility is poor, use 1:1 DMF/DCM.

Step-by-Step Workflow

-

Resin Preparation (Swelling):

-

Pre-Activation (The "Cold" Start):

-

Rationale: Pre-activating ensures the active ester is formed before it encounters the resin, increasing reaction speed and reducing the window for side reactions.

-

In a separate vial, dissolve 3-Methyl-5-(trifluoromethoxy)cinnamic acid (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq).[1]

-

CRITICAL: Allow to activate for 2–3 minutes only . Do not exceed 5 minutes to avoid N-acylurea formation.

-

-

Coupling:

-

Monitoring (The Self-Validating Step):

-

Washing:

Protocol B: Solution Phase Coupling (Scale-Up)

Target: Coupling to a protected amino acid ester (e.g., H-Phe-OMe).[1]

Materials

-

Amine component (1.0 eq).[1]

-

Reagent: T3P (50% in EtOAc) (1.5 eq).[1]

-

Base: DIPEA (2.5 eq).

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Step-by-Step Workflow

-

Dissolution:

-

Dissolve the amine and 3-Methyl-5-(trifluoromethoxy)cinnamic acid in EtOAc (0.1 M concentration).

-

Cool to 0°C (Ice bath).[1] Cooling suppresses initial side reactions.

-

-

Base Addition:

-

Add DIPEA dropwise.[1]

-

-

Activation & Coupling:

-

Add T3P solution dropwise over 5 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup (Acidic Wash):

Visualization & Logic Flows[1]

Figure 1: SPPS Decision & Workflow

This diagram illustrates the logic flow for solid-phase coupling, emphasizing the critical decision point regarding base usage to avoid Michael addition.

Caption: Workflow for SPPS coupling of cinnamic acid derivatives, highlighting the risk mitigation for base-mediated side reactions.

Figure 2: Mechanism of Side Reaction (Michael Addition)

Understanding the "why" behind the protocol constraints.

Caption: Mechanistic pathway showing how slow activation or excess base diverts the reaction toward the unwanted Michael Adduct.

Troubleshooting & Quality Control

HPLC Analysis[6]

-

Retention Time Shift: The product will be significantly more hydrophobic than the starting peptide due to the –OCF₃ and Methyl groups. Expect a large shift to higher % Acetonitrile (ACN).[1]

-

Impurity Identification:

-

Peak at M + 18: Likely hydrolysis of active ester.[1]

-

Peak at M + [Amine Mass]: Michael addition adduct. This indicates the coupling was too basic or too slow.

-

NMR Verification (¹H)

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

-

Albericio, F., &yman, J. M. (2018).[1] Choosing the Right Coupling Reagent for Peptides: A 25-Year Retrospective. Organic Process Research & Development. [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

-

Sigma-Aldrich. (n.d.).[1] Peptide Synthesis Protocols: DIC/Oxyma Coupling.[1]

Application Notes and Protocols for the Preparation of Amides from 3-Methyl-5-(trifluoromethoxy)cinnamic acid

Abstract

Amide bond formation is a cornerstone of modern drug discovery and development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of amides from 3-Methyl-5-(trifluoromethoxy)cinnamic acid. This particular cinnamic acid derivative is of significant interest due to the unique physicochemical properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, which are often desirable in medicinal chemistry.[3][4] These application notes detail several robust and widely applicable amide coupling protocols, including those utilizing EDC/HOBt, HATU, and T3P as coupling reagents. The rationale behind the selection of each method, step-by-step experimental procedures, and guidance on reaction optimization and product purification are provided to ensure successful synthesis and high-purity amide products.

Introduction: The Significance of Amide Synthesis in Drug Discovery

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of marketed pharmaceuticals.[1][5] The ability to efficiently and reliably construct amide bonds is therefore a critical capability in the synthesis of new chemical entities for therapeutic applications. Cinnamic acid derivatives, in particular, have been explored for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[6][7]

The subject of this guide, 3-Methyl-5-(trifluoromethoxy)cinnamic acid, incorporates a trifluoromethoxy (-OCF3) group, a substituent known to positively influence key drug-like properties. The trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell membrane permeability.[3][4] However, the electron-withdrawing nature of the -OCF3 group can influence the reactivity of the carboxylic acid, necessitating the careful selection of appropriate coupling reagents and conditions.[8]

This guide presents three distinct, well-established protocols for the synthesis of amides from 3-Methyl-5-(trifluoromethoxy)cinnamic acid, catering to a range of laboratory preferences and substrate requirements.

Overview of Amide Coupling Methodologies

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow process requiring high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved through the use of coupling reagents.[1][5] The choice of coupling reagent is crucial and depends on factors such as the reactivity of the acid and amine, steric hindrance, and the potential for side reactions.

Below is a comparative overview of the three coupling methodologies detailed in this application note:

| Coupling Reagent System | Key Advantages | Common Solvents | Typical Reaction Time |

| EDC/HOBt | Cost-effective, water-soluble byproducts are easily removed.[9] | DMF, DCM, CH3CN | 2-24 hours |

| HATU | High reactivity, fast reaction times, effective for hindered substrates.[10] | DMF, NMP | 1-18 hours |

| T3P® | Low epimerization, mild conditions, easy workup.[11][12] | Ethyl Acetate, THF | 1-16 hours |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Workflow for Amide Coupling

The following diagram illustrates the general experimental workflow for the synthesis of amides from 3-Methyl-5-(trifluoromethoxy)cinnamic acid.

Caption: General workflow for amide synthesis.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective procedure for amide bond formation.[9] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and HOBt (Hydroxybenzotriazole) is added to suppress side reactions and reduce racemization.[13]

Materials:

-

3-Methyl-5-(trifluoromethoxy)cinnamic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1N HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-5-(trifluoromethoxy)cinnamic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.5 M concentration of the carboxylic acid).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA or TEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[9][14]

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient substrates.[10][15]

Materials:

-

3-Methyl-5-(trifluoromethoxy)cinnamic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

-

Ethyl Acetate

-

1N HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-Methyl-5-(trifluoromethoxy)cinnamic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[10]

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.[9]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization.[16]

Protocol 3: T3P® Mediated Amide Coupling

T3P® (n-Propylphosphonic anhydride) is a mild and efficient coupling reagent that often leads to high yields and low levels of epimerization.[11][17] The byproducts are water-soluble, simplifying the workup procedure.

Materials:

-

3-Methyl-5-(trifluoromethoxy)cinnamic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P® (50% solution in ethyl acetate or THF) (1.5 equiv)

-

Pyridine or DIPEA (3.0 equiv)

-

Anhydrous Ethyl Acetate or THF

-

Water

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 3-Methyl-5-(trifluoromethoxy)cinnamic acid (1.0 equiv) and the amine (1.1 equiv).

-

Dissolve the starting materials in anhydrous ethyl acetate or THF.

-

Add pyridine or DIPEA (3.0 equiv) to the mixture.

-

Add the T3P® solution (1.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Mechanism of Action: A Closer Look at Amide Bond Formation

The following diagram illustrates the general mechanism for carbodiimide-mediated amide bond formation, exemplified by the EDC/HOBt system.

Caption: Mechanism of EDC/HOBt-mediated amide coupling.[9]

In the first step, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form a more stable HOBt-ester, which is less prone to racemization. Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[9]

Conclusion

The protocols described in these application notes provide reliable and versatile methods for the synthesis of amides from 3-Methyl-5-(trifluoromethoxy)cinnamic acid. The choice of coupling reagent will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and desired reaction times. By following these detailed procedures, researchers in drug discovery and development can efficiently synthesize novel amide derivatives for further biological evaluation.

References

- Jitareanu, A., et al. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Research Journal of Chemical Sciences, 3(3), 9-13.

- Kim, H. J., et al. (2013). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Molecules, 18(12), 14680-14697.

-

Chem. (n.d.). Understanding the Synthesis and Reactivity of Trifluoromethoxy Compounds. Retrieved from [Link]

- Kallam, M. R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(32), 2134-2138.

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Saeed, A., et al. (2025).

- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.

- Kumar, A., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. Journal of the Indian Chemical Society, 100(4), 100933.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Li, W., & Li, G. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 934-947.

- Böhm, H.-J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15.

- Kumar, S., et al. (2018). An Efficient Method for the Preparation of N-Formamides using Propylphosphonic Anhydride (T3P®). Synlett, 29(10), 1349-1352.

- Jitareanu, A., et al. (2016). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties.

- Albericio, F., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2735-2743.

- August, A. T., et al. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Tetrahedron, 72(22), 2851-2877.

- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7734-7743.

- Goettsch, R. W. (2006). U.S. Patent No. 7,022,844. Washington, DC: U.S.

- Edelmann, F. T. (2020). What is the best technique for amide purification?

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.

- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.

- Gillis, E. P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

- Asiri, A. M., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Molecules, 28(22), 7543.

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

- HSE University. (2025, April 3). Chemists simplify synthesis of drugs involving amide groups. EurekAlert!.

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

- Zhang, L., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 643-651.

- Montenegro, J., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(52), 38456-38463.

- CN108250005A. (2018). The preparation method of m-trifluoromethyl cinnamic acid.

- Wang, M., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112396.

-

Sciencemadness Discussion Board. (2023, January 25). Fischer synthesis of methyl 3,4,5-trimethoxycinnamate. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. pharmacy.umich.edu [pharmacy.umich.edu]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isca.in [isca.in]

- 7. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents [wjbphs.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. bachem.com [bachem.com]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. biotage.com [biotage.com]

- 17. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

Authored by: Senior Application Scientist, Gemini Laboratories

An Application Guide to Solid-Phase Synthesis Using Fluorinated Cinnamic Acids

Abstract

This comprehensive guide details the application and protocols for utilizing fluorinated cinnamic acids in solid-phase synthesis (SPS). The strategic incorporation of fluorine into molecular scaffolds offers medicinal chemists a powerful tool to enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] Cinnamic acid derivatives provide a versatile backbone for developing novel therapeutics.[3][4] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and expert insights required to successfully synthesize custom peptides and small molecules using these valuable fluorinated building blocks.

Introduction: The Strategic Advantage of Fluorine in Synthesis

In modern drug discovery, fluorine has become an indispensable element.[1] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and biological characteristics.[2][5] When incorporated into a drug candidate, fluorine can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, effectively blocking common metabolic pathways.[2][5]

-

Improve Binding Affinity: Fluorine's electronegativity can alter electron distribution, leading to more favorable interactions with protein targets.[5][6]

-

Modulate Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's ability to cross cellular membranes, improving its pharmacokinetic profile.[1][7]

Cinnamic acids, with their phenylpropanoid structure, are prevalent in nature and serve as a foundational scaffold for a wide array of biologically active compounds.[4][8] By combining the benefits of fluorine with the structural versatility of cinnamic acid on a solid-phase synthesis platform, researchers can rapidly generate diverse libraries of novel molecules for high-throughput screening and lead optimization.

Solid-phase synthesis (SPS) is the preferred methodology for this work, offering significant advantages over traditional solution-phase chemistry by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[9]

Foundational Principles

The Solid-Phase Synthesis Workflow

SPS involves the stepwise construction of a target molecule while it is covalently attached to an insoluble polymer support, or "resin." The general process follows a cyclical pattern, which is visualized in the workflow diagram below.

Protocol 2: Iterative Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines the standard cycle for adding subsequent Fmoc-protected amino acids.

Objective: To elongate the molecular chain one residue at a time.

Materials:

-

Loaded resin from Protocol 1

-

20% (v/v) Piperidine in DMF

-

Fmoc-protected amino acids

-

Coupling Reagent (e.g., HBTU)

-

DIPEA

-

DMF (peptide synthesis grade)

Procedure (for each cycle):

-

Resin Swelling: Swell the resin in DMF for 30 minutes. Drain.

-

Fmoc Deprotection:

-

Add 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes. This two-step process ensures complete Fmoc removal.

-

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (4.0 eq.) with HBTU (3.9 eq.) and DIPEA (8.0 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring (Optional but Recommended):

-

Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. [9]A blue color indicates a successful coupling (no free primary amines), while a yellow/colorless result indicates an incomplete reaction requiring a second coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step to release the synthesized molecule from the resin and remove all side-chain protecting groups.

Objective: To obtain the crude product in solution.

Materials:

-

Fully synthesized peptide-on-resin

-

Cleavage Cocktail (see table below)

-

Ice-cold Diethyl Ether

-

Centrifuge tubes

| Cleavage Cocktail | Composition (v/v) | Use Case |

| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% Triisopropylsilane / 2.5% H₂O | For simple peptides without sensitive residues like Cys, Met, or Trp. [10] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). [11] |

| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% Triisopropylsilane (TIS) | An "odorless" alternative to Reagent K, suitable for most applications, especially those with Trp residues. [12] |

Procedure:

-

Preparation: Place the dry resin in a reaction vessel.

-

Cleavage:

-

Add the appropriate cleavage cocktail to the resin (approx. 10 mL per 0.25 mmol of synthesis scale).

-

Agitate at room temperature for 2-3 hours. The fluorinated aromatic ring is stable to these conditions.

-

-

Product Collection:

-

Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

-

Wash the resin once with a small volume of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Add the TFA solution dropwise into a larger centrifuge tube containing vigorously stirred, ice-cold diethyl ether (at least 10x the volume of the TFA solution).

-

A white precipitate (the crude product) should form immediately.

-

-

Isolation:

-

Centrifuge the mixture to pellet the crude product.

-

Carefully decant the ether.

-

Wash the pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude product pellet under vacuum.

-

Protocol 4: Analysis and Purification

Objective: To purify the target molecule and confirm its identity and purity.

-

Purification:

-

Dissolve the crude product in a suitable solvent (e.g., a mixture of Acetonitrile/Water with 0.1% TFA).

-

Purify the product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

-

-

Analysis:

-

LC-MS: Confirm the molecular weight of the purified product.

-

Analytical HPLC: Assess the purity of the final product (typically >95% is desired).

-

¹⁹F NMR: This technique is exceptionally useful for fluorine-containing compounds. It provides a clean spectrum with a distinct signal for each unique fluorine environment, confirming the successful incorporation and integrity of the fluorinated cinnamic acid moiety. [5][13][14]

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from the fluorinated moiety or bulky amino acids.- Aggregation of the growing peptide chain. | - Perform a second coupling (recouple).- Use a more powerful coupling reagent like HATU.<[15]br>- Increase coupling time or temperature (e.g., to 40°C). |

| Low Final Yield | - Incomplete loading of the first building block.- Poor cleavage efficiency.- Loss of product during precipitation/washes. | - Optimize loading conditions (time, equivalents).- Extend cleavage time to 4 hours.- Ensure ether is ice-cold and minimize the number of washes. |

| Unexpected Peaks in Mass Spec | - Deletion sequences from incomplete coupling.- Side reactions during cleavage (alkylation of Trp, oxidation of Met).- Incomplete removal of side-chain protecting groups. | - Ensure capping step is performed after initial loading.- Use the correct cleavage cocktail with appropriate scavengers (e.g., Reagent K for sensitive residues).<[11]br>- Increase cleavage time or use a stronger acid cocktail if permitted by the linker. |

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- O'Hagan, D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Monkovic, J., et al. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- ResearchGate. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS).

- Al-Ostath, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Ossila. (n.d.). trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9.

- Royal Society of Chemistry. (n.d.). Fluorine-containing macrocyclic peptides and peptidomimetics.

- Benchchem. (2025, December). Application Note: Solid-Phase Synthesis of a Cinnamic Acid Derivative Library for Drug Discovery.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?.

- Royal Society of Chemistry. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications.

- Atherton, E., & Sheppard, R. C. (n.d.). A mild procedure for solid phase peptide synthesis: use of fluorenylmethoxycarbonylamino-acids. Royal Society of Chemistry.

- Beyermann, M., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Methyl-5-(trifluoromethoxy)cinnamic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Welcome to the technical support hub for 3-Methyl-5-(trifluoromethoxy)cinnamic acid . As researchers, we often use the term "polymerization" as a catch-all for any unexpected solidification or insolubility. However, for cinnamic acid derivatives, we must distinguish between two distinct chemical pathways:

-

Photodimerization (Solid State): The most common "shelf-life" failure. UV light triggers a [2+2] cycloaddition between two crystal lattice neighbors, forming insoluble dimers (truxillic/truxinic acid derivatives).

-

Radical Polymerization (Solution/Melt): Occurs during high-temperature reactions or scale-up, driven by thermal radicals attacking the alkene.

The presence of the -OCF3 (trifluoromethoxy) group adds significant electron-withdrawing character (

Module A: The Photodimerization Threat (Storage Stability)

If your white/off-white powder has become insoluble in its standard solvents (e.g., Methanol, Ethyl Acetate) after sitting on a bench, it has likely dimerized , not polymerized into a long chain.

The Mechanism: Topochemical Control

According to Schmidt’s Topochemical Postulates , dimerization occurs in the solid state only if:

The -OCF3 group often encourages specific crystal stacking (via F···F or F···H interactions) that locks the molecules into this reactive geometry.

Visualization: [2+2] Photocycloaddition Pathway[12]

Figure 1: The conversion of monomeric cinnamic acid to its cyclobutane dimer under UV exposure.[1]

Protocol 1: Recovery of Dimerized Material

Issue: Material is insoluble and has a higher melting point than the CoA specifies. Validation: Check 1H NMR. The alkene doublets (δ 6.4–7.8 ppm) will disappear, replaced by cyclobutane methine signals (δ 3.5–4.5 ppm).

Corrective Workflow:

-

Solubility Check: Dimers are often highly insoluble in cold alcohol but sparingly soluble in hot acetic acid or DMSO.

-

Thermal Reversion (The "Crack"):

-

Cinnamic acid dimers are thermally unstable.

-

Step: Heat the material to 200–250°C (or just above the dimer melting point) under vacuum.

-

Result: The dimer often "cracks" back to the monomer (retro-[2+2]). Note: This is risky for -OCF3 compounds due to potential fluoride elimination; only attempt on small scale.

-

-

Recrystallization (Purification):

-

If partial dimerization occurred (<10%), recrystallize from Ethanol/Water (9:1) . The less soluble dimer can be filtered off while hot (if it doesn't dissolve) or will precipitate first.

-

Module B: Radical Polymerization (Reaction Stability)

If your material turns into a viscous gum or gel during an esterification, amidation, or Heck reaction, you are facing radical polymerization.

Inhibitor Selection Guide

The -OCF3 group makes the alkene electron-deficient, making it susceptible to nucleophilic radicals. Standard inhibitors must be chosen based on your reaction environment.

| Inhibitor | Abbr. | Mechanism | Oxygen Required? | Best For... |

| Butylated Hydroxytoluene | BHT | H-atom transfer to radical | No (Anaerobic) | High-temp reactions under Argon/Nitrogen. |

| Monomethyl ether hydroquinone | MEHQ | Radical trapping | Yes (Aerobic) | Storage; reactions exposed to air. Ineffective under N2. |

| Phenothiazine | PTZ | Anaerobic scavenging | No | Acidic conditions where BHT might degrade. |

| 4-tert-Butylcatechol | TBC | Chelation/Scavenging | Yes | Distillations (if volatile derivatives are made). |

Protocol 2: Preventing Gelling During Scale-Up

Scenario: You are running a Fischer Esterification at 80°C. Causality: Thermal energy initiates trace peroxides (impurities) which attack the alkene.

Step-by-Step Prevention:

-

Pre-Scavenging: Add BHT (200–500 ppm) to the reaction mixture before heating.

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen promotes peroxide formation (which initiates polymerization) but is paradoxically needed for MEHQ to work. Decision: If using BHT, remove Oxygen. If using MEHQ, keep a lean air headspace.

-

Temperature Ramp: Do not overshoot. Maintain oil bath no higher than 10°C above target internal temp.

Troubleshooting Decision Tree

Use this logic flow to diagnose the state of your material.

Figure 2: Diagnostic flow for identifying degradation mode.

Frequently Asked Questions (FAQs)

Q: Can I store 3-Methyl-5-(trifluoromethoxy)cinnamic acid in clear glass vials? A: Absolutely not. Cinnamic acids are highly photosensitive. The -OCF3 group does not protect against UV absorption. Store in amber glass vials wrapped in aluminum foil, inside a secondary container.

Q: My LC-MS shows a peak at [2M+H]. Is this the polymer? A: This is likely the dimer . A polymer would show a distribution of masses (envelopes). A discrete peak at exactly double the molecular weight (2M) strongly indicates the cyclobutane dimer formed via [2+2] photocycloaddition.

Q: Does the trifluoromethoxy group destabilize the molecule? A: Chemically, the -OCF3 group is stable (similar to -CF3). However, it changes the lipophilicity and crystal packing . It often increases solubility in organic solvents compared to the parent acid, but if the crystal packing aligns the alkenes (Schmidt's rule), it will dimerize faster than unsubstituted cinnamic acid.

Q: I need to remove the inhibitor (BHT) before my next step. How? A:

-

Dissolve the compound in 5% NaOH (The acid dissolves as the carboxylate salt; BHT remains organic).

-

Wash with Diethyl Ether (BHT is extracted into the ether).

-

Acidify the aqueous layer with HCl to precipitate the pure, inhibitor-free acid.

-

Warning: Use immediately after purification.

References

-

Cohen, M. D., & Schmidt, G. M. J. (1964). Topochemistry. Part I. A Survey of the Photochemistry of Cinnamic Acids. Journal of the Chemical Society, 1996-2000. Link

-

Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Refer to Chapter 3 for Radical Chain Polymerization inhibition). Link

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-(Trifluoromethoxy)cinnamic acid. (General handling for fluorinated cinnamic acids). Link

- D'Auria, M., et al. (2019). Photochemical dimerization of cinnamic acid derivatives: An update. Photochemical & Photobiological Sciences.

Sources

Technical Support Center: Purification of Trifluoromethoxy Compounds by Flash Chromatography

Welcome to the technical support center dedicated to the unique challenges of purifying trifluoromethoxy-containing compounds. The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its distinct electronic properties and high lipophilicity can introduce complexities into flash chromatography purification.[4][5]

This guide is structured to provide direct, actionable solutions to common problems and answer strategic questions encountered in the lab. We will delve into the causality behind experimental choices, ensuring you are equipped not just with protocols, but with the scientific reasoning to adapt them to your specific molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses acute problems you might face during a purification run. We've structured it as a problem-cause-solution guide for rapid diagnosis and resolution.

Problem 1: Poor Separation or Co-elution of Impurities

Your target compound is eluting with one or more impurities, despite promising TLC results.

Potential Cause(s):

-

Insufficient Selectivity: The chosen mobile phase may separate compounds by polarity but fails to resolve those with very similar functional groups. Different solvents interact with analytes through different mechanisms (e.g., dipole-dipole, hydrogen bonding).[6]

-

Column Overload: Exceeding the column's loading capacity leads to band broadening and overlapping peaks.

-

TLC-to-Flash Mismatch: The silica gel on your TLC plate may have different properties (particle size, surface activity) than the silica in your flash cartridge, leading to inaccurate predictions.[7]

Recommended Solutions:

-

Alter Mobile Phase Selectivity: Do not just increase or decrease polarity. Change the nature of the polar solvent. If a hexane/ethyl acetate system fails, screen other solvent systems from different selectivity groups using TLC.[6] For example, substitute ethyl acetate (Group VIa) with dichloromethane (DCM, Group V) or toluene (Group VII).[6]

-

Introduce a Third Solvent (Ternary Mixture): Adding a small percentage of a third solvent, like methanol or acetonitrile, can fine-tune selectivity and improve resolution between closely eluting spots.

-

Reduce Sample Load: As a rule of thumb, aim for a sample load of 1-10% of the silica gel mass, depending on the separation difficulty. For challenging separations (ΔRf < 0.1), a load of 1% or less may be necessary.

-

Switch Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be the stationary phase. Consider switching from standard silica to a different phase.

Table 1: Alternative Stationary Phases

| Stationary Phase | Properties & Best Use Cases | When to Consider for -OCF3 Compounds |

| Alumina (Al₂O₃) | Available in acidic, neutral, and basic forms. Good for separating acid-sensitive compounds.[8][9][10] | When your compound shows degradation on silica gel (see Problem 2). Ideal for purification of basic compounds (e.g., amines) without additives. |

| Reversed-Phase (C18) | Non-polar stationary phase used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[8] Separates based on hydrophobicity. | When your -OCF3 compound is highly polar due to other functional groups, or when impurities are difficult to resolve on normal phase.[8] |

| Amine-Functionalized Silica | Medium polarity surface.[10][11] Excellent for separating carbohydrates and nitrogen-containing heterocycles. | If your molecule contains basic nitrogen groups, this can prevent peak tailing without requiring mobile phase modifiers. |

| Fluorinated Phases | Perfluorinated stationary phases can offer unique selectivity for fluorinated compounds, especially when used with modifiers like 2,2,2-trifluoroethanol.[12] | For exceptionally difficult separations of fluorinated isomers or analogues where conventional phases fail. |

Problem 2: Low Recovery or Compound Degradation

The yield of your purified compound is significantly lower than expected, or new, unexpected spots appear on TLC analysis of the collected fractions.

Potential Cause(s):

-

Degradation on Acidic Silica: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive molecules. The strong electron-withdrawing nature of the -OCF3 group can influence the stability of adjacent functional groups.[1]

-

Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind irreversibly to the active sites on the silica gel.[8]

-

Compound is "Streaking" or "Tailing": The compound elutes as a long, drawn-out band, often mixing with other fractions and appearing to have low recovery in the main fractions. This is common for acidic or basic compounds.[13]

Recommended Solutions:

-

Deactivate the Silica Gel: Before packing, you can co-evaporate the silica gel with a 1-2% solution of triethylamine (for basic compounds) or acetic acid (for acidic compounds) in a volatile solvent, then dry it under vacuum. Alternatively, add 0.1-1% of the appropriate modifier directly to your mobile phase.[13][14]

-

Minimize Contact Time: Flash chromatography is inherently fast, which helps protect sensitive compounds.[15] Ensure your method is efficient by choosing a solvent system where the target compound has an Rf of ~0.2-0.35 to avoid excessively long run times.[14][16]

-

Switch to a Neutral Stationary Phase: Use neutral alumina or a reversed-phase (C18) column to avoid acidic conditions altogether.[8][9]

-

Use Dry Loading: If your compound is poorly soluble in the mobile phase, it can precipitate at the top of the column, leading to poor elution and recovery. Dry loading ensures the compound is evenly distributed on a solid support before starting the chromatography.

Workflow: Dry Loading Protocol

-

Dissolve: Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., DCM, acetone, ethyl acetate).

-

Adsorb: Add a small amount of silica gel (or C18 silica for reversed-phase) to the solution, typically 2-3 times the mass of your crude sample.

-

Evaporate: Thoroughly remove the solvent on a rotary evaporator until you have a fine, free-flowing powder.

-

Load: Carefully apply the dry powder as an even layer on top of your packed column.

-

Elute: Gently add the mobile phase and begin the elution process.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethoxy (-OCF3) group affect my choice of starting conditions?

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry (Hansch π parameter of +1.04).[1][5] This means that, all else being equal, a trifluoromethoxy-substituted compound will be significantly less polar than its methoxy (-OCH3) analogue.

-

Expertise & Experience: Start your TLC screening with less polar solvent systems than you might typically use. A common starting point for many organic compounds is 20% ethyl acetate in hexanes. For -OCF3 compounds, it's wise to start at 5% or 10% ethyl acetate in hexanes and work up.[14][17] Because the -OCF3 group is a strong electron-withdrawing group, be mindful of potential instability on silica.[1] A quick TLC stability test (spotting the compound and letting the plate sit for 30-60 minutes before eluting) is always a good practice.[9]

Q2: How do I properly develop a method using Thin Layer Chromatography (TLC)?

TLC is the most critical step for successful flash chromatography.[18] The goal is to find a solvent system that provides good separation and an optimal retention factor (Rf) for your target compound.

Diagram: Method Development Workflow

Caption: Logical workflow for flash chromatography method development.

Protocol: Step-by-Step TLC Screening

-

Preparation: Spot your crude reaction mixture onto at least two different TLC plates.

-

Solvent Systems: Prepare developing chambers with different solvent systems. A good starting array is:

-

System A: Hexanes/Ethyl Acetate

-

System B: Hexanes/Dichloromethane[6]

-

-

Development: Place the plates in the chambers and allow the solvent front to travel to about 1 cm from the top.

-

Visualization: Remove the plates, mark the solvent front, and visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).

-

Analysis: Calculate the Rf for your desired compound (Rf = distance traveled by spot / distance traveled by solvent front). The ideal Rf for flash chromatography is between 0.15 and 0.35.[18] This range provides a good balance between resolution, run time, and solvent consumption.[7][18] The relationship between Rf and column volumes (CV) needed for elution is CV = 1/Rf.[7][18]

-

Optimization: Adjust the ratio of polar to non-polar solvent until your target compound is in the desired Rf range and is well-separated from major impurities.

Q3: Should I run an isocratic or gradient elution?

-

Isocratic Elution: (Using a single, unchanging solvent composition). This method is simple and robust. It is ideal when your target compound is well-separated from all other components on the TLC plate. If your TLC shows an Rf of ~0.25 and no impurities are close, isocratic elution is a great choice.[16]

-

Gradient Elution: (Gradually increasing the polarity of the mobile phase during the run). This is the preferred method for complex mixtures with components spanning a wide range of polarities. A gradient allows non-polar impurities to elute quickly in a weak solvent, after which the polarity is increased to elute your target compound and then more polar impurities. This results in sharper peaks for later-eluting compounds and generally faster purifications.[19][20]

Trustworthiness: A typical gradient might start with a solvent composition that gives your target compound an Rf of <0.1, and gradually ramp up to a composition that gives it an Rf of ~0.5. Modern automated flash systems can easily program these gradients based on your TLC data.

Q4: Can I use reversed-phase chromatography for my -OCF3 compound?

Yes, absolutely. Reversed-phase flash chromatography is an excellent alternative, especially in the following scenarios:

-

Polar Molecules: If your -OCF3 compound also contains very polar functional groups (e.g., carboxylic acids, multiple hydroxyls), it may be poorly retained or streak on normal-phase silica.

-

Difficult Normal-Phase Separation: When impurities have very similar polarities to your product, switching the separation mechanism from adsorption (normal-phase) to partitioning (reversed-phase) can dramatically alter selectivity and achieve separation.[8][21]

-

Sample Solubility: If your crude sample is more soluble in polar solvents like methanol, acetonitrile, or water, reversed-phase is a more logical choice.[21]

A common mobile phase for reversed-phase is a gradient of water and acetonitrile or water and methanol, often with a small amount (0.1%) of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape for acidic or basic compounds.[8][22]

References

- Benchchem. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.

- ResearchGate. (2025, August 29). On the polarity of partially fluorinated methyl groups | Request PDF.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.

- Müller, K. (2014, June 26).

- Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.

- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.

- Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates.

- Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.

- Buchi.com. (n.d.). All you need to know about using TLC data for flash method optimization.

- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.

- YouTube. (2021, March 12). Flash Method Development from TLC Plates Webinar.

- PubMed. (2001, November 9). Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier.

- Scientific Research Publishing. (n.d.). Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. Retrieved from Scientific Research Publishing website.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.

- Reddit. (2022, June 27). troubleshooring flash chromatography purification.

- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.

- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.

- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.

- King Group. (n.d.). Successful Flash Chromatography.

- Chemistry LibreTexts. (2019, June 5). 12.4: Gas Chromatography.

- UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.

- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

- IMTAKT. (n.d.). Interactions of HPLC Stationary Phases.

- PMC - NIH. (2020, July 23). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.

- Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.

- (n.d.).

- TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.

- (n.d.).

- PMC. (2020, May 12). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health.

- Organic Syntheses Procedure. (n.d.). 1-(tert-BUTYLDIMETHYLSILOXY)-8-(METHOXYCARBONYL)-6-METHYLBICYCLO[4.2.0]OCTANE. Retrieved from Organic Syntheses Procedure website.

- PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- ResearchGate. (2025, August 5). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF.

- MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents.

- MDPI. (2020, May 9). Trifluoromethoxypyrazines: Preparation and Properties.

- (n.d.).

- Organic Syntheses Procedure. (n.d.). 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. Retrieved from Organic Syntheses Procedure website.

- Biotage. (2025, December 6). Successful flash chromatography.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]

- 5. mdpi.com [mdpi.com]

- 6. biotage.com [biotage.com]

- 7. blog.teledynepharma.com [blog.teledynepharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]